molecular formula C13H18O6 B14634128 Trimethyl hept-3-yne-1,1,7-tricarboxylate CAS No. 53429-44-0

Trimethyl hept-3-yne-1,1,7-tricarboxylate

Cat. No.: B14634128
CAS No.: 53429-44-0
M. Wt: 270.28 g/mol
InChI Key: ZJDCJKBCDQYCQO-UHFFFAOYSA-N
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Description

Trimethyl hept-3-yne-1,1,7-tricarboxylate is an organic compound with the molecular formula C12H16O6. This compound is characterized by the presence of three ester groups and a triple bond within its heptane backbone. It is a versatile molecule used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl hept-3-yne-1,1,7-tricarboxylate typically involves the esterification of hept-3-yne-1,1,7-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Trimethyl hept-3-yne-1,1,7-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Trimethyl hept-3-yne-1,1,7-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethyl hept-3-yne-1,1,7-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical reactions. The triple bond can also interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl aconitate: Similar in structure but with a different arrangement of ester groups.

    Trimethyl (1z)-1-propene-1,2,3-tricarboxylate: Another ester with a different carbon backbone.

Uniqueness

Trimethyl hept-3-yne-1,1,7-tricarboxylate is unique due to its triple bond and the specific arrangement of ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

53429-44-0

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

trimethyl hept-3-yne-1,1,7-tricarboxylate

InChI

InChI=1S/C13H18O6/c1-17-11(14)9-7-5-4-6-8-10(12(15)18-2)13(16)19-3/h10H,5,7-9H2,1-3H3

InChI Key

ZJDCJKBCDQYCQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC#CCC(C(=O)OC)C(=O)OC

Origin of Product

United States

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